![molecular formula C10H20N2O2 B3163660 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid CAS No. 885273-26-7](/img/structure/B3163660.png)
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid
Overview
Description
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid (3-MMPPA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of the amino acid alanine and is commonly used in research laboratories due to its unique chemical structure. 3-MMPPA is a versatile compound that can be used in a variety of experiments and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Aurora Kinase Inhibitor in Cancer Treatment
A compound related to "3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid" has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer due to its ability to inhibit Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Adduct Formation with Metal Ions
Research on the formation of adducts between "3-(piperidin-1-yl)propionic acid" and triphenyltin chloride has provided insights into the structural properties of these complexes, which could have implications in material science and coordination chemistry (Y. Yan & L. Khoo, 2005).
Synthesis of Novel Heterocyclic Amino Acids
The synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks have been explored. These compounds may serve as precursors for the development of new pharmaceuticals and materials (Gita Matulevičiūtė et al., 2021).
Antibacterial Activity of Piperidine Derivatives
The synthesis of 3,5-dispirosubstituted piperidines and their screening for in vitro antibacterial activity highlights the potential of piperidine derivatives in developing new antibacterial agents. This research showcases the importance of structural modification in enhancing the biological activity of compounds (Trushant Lohar et al., 2016).
Gas Phase Elimination Kinetics
Studies on the elimination kinetics and mechanisms of ethyl piperidine-3-carboxylate and related compounds in the gas phase contribute to the understanding of their stability and reactivity, which is crucial for their application in various chemical processes (Angiebelk Monsalve et al., 2006).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities, depending on their specific structures and targets .
properties
IUPAC Name |
3-[methyl-(1-methylpiperidin-4-yl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-6-3-9(4-7-11)12(2)8-5-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOACIUHABWAHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242777 | |
Record name | β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-26-7 | |
Record name | β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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